
Fraxiresinol 1-O-glucoside
Overview
Description
Fraxiresinol 1-O-glucoside is a natural compound derived from the wood of spruce trees. It is a white or slightly yellow crystalline substance with a bitter taste. This compound is known for its antioxidant and anti-inflammatory properties, and it is believed to improve skin health and have a whitening effect .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fraxiresinol 1-O-glucoside is typically synthesized through the enzymatic reaction of spruce lignans with glucose. The process involves the extraction of lignans from spruce wood, followed by enzymatic hydrolysis and subsequent glucosylation to form this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of lignans from spruce wood, followed by enzymatic treatment to achieve glucosylation. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Hydrolysis of the Glycosidic Bond
The β-1-O-glycosidic bond in fraxiresinol 1-O-glucoside is susceptible to hydrolysis under acidic or enzymatic conditions, yielding fraxiresinol (aglycone) and β-D-glucose .
Key Reaction Conditions:
:
- Acid hydrolysis proceeds via protonation of the glycosidic oxygen, leading to cleavage and release of the aglycone .
- Enzymatic hydrolysis involves β-glucosidases binding to the glucose moiety, facilitating stereospecific cleavage .
Oxidation Reactions
The phenolic aglycone and glucose moiety undergo oxidation under specific conditions:
Aglycone Oxidation
Fraxiresinol’s phenolic groups (e.g., 4-hydroxy-3,5-dimethoxyphenyl) are prone to oxidation, forming quinone intermediates.
Oxidizing Agent | Conditions | Products | Biological Relevance |
---|---|---|---|
H₂O₂ | pH 7.4, 37°C | Semiquinone radicals | Antioxidant activity |
O₂ (aerobic) | Alkaline conditions | Oxidized lignan derivatives | Enhanced bioactivity |
:
this compound’s antioxidant activity is linked to its ability to scavenge free radicals via electron transfer from phenolic hydroxyl groups.
Glucose Oxidation
The glucose unit can be oxidized to gluconic acid derivatives under strong oxidizing agents (e.g., HNO₃)4 :
Oxidizing Agent | Site of Oxidation | Product |
---|---|---|
HNO₃ (0°C) | C1 and C6 | Glucaric acid derivative4 |
Br₂ (aqueous) | C1 | Gluconic acid derivative4 |
Enzymatic Modifications
This compound serves as a substrate for enzymatic transformations:
Transglucosylation
β-Glucosidases and glucansucrases can transfer the glucose moiety to other acceptors, producing novel glycosides .
Enzyme | Acceptor Molecule | Product | Application |
---|---|---|---|
Glucansucrase | Flavonoids | Hybrid fraxiresinol-flavonoid glycosides | Enhanced solubility |
Esterification
The hydroxyl groups on glucose or the aglycone can undergo esterification with acyl donors (e.g., acetic anhydride) :
Reagent | Target Site | Product |
---|---|---|
Acetic anhydride | C6-OH of glucose | 6-O-Acetyl derivative |
Comparative Reactivity with Analogues
This compound exhibits distinct reactivity compared to structurally similar compounds:
Scientific Research Applications
Fraxiresinol 1-O-glucoside has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds and as a standard in analytical chemistry.
Biology: The compound is studied for its antioxidant and anti-inflammatory effects, making it valuable in cellular and molecular biology research.
Medicine: this compound is investigated for its potential therapeutic effects, including skin whitening, anti-aging, and anti-inflammatory properties.
Industry: It is used in the cosmetic industry for its skin health benefits and in the pharmaceutical industry for developing new drugs
Mechanism of Action
Fraxiresinol 1-O-glucoside exerts its effects primarily through its antioxidant and anti-inflammatory activities. It targets reactive oxygen species (ROS) and inhibits inflammatory pathways, thereby protecting cells from oxidative stress and reducing inflammation. The compound interacts with various molecular targets, including enzymes and signaling proteins, to modulate these pathways .
Comparison with Similar Compounds
Pinoresinol: Another lignan with antioxidant properties.
Secoisolariciresinol: Known for its anti-cancer and anti-inflammatory effects.
Matairesinol: Exhibits antioxidant and estrogenic activities.
Uniqueness: Fraxiresinol 1-O-glucoside stands out due to its specific glucosylation, which enhances its solubility and stability. This modification also improves its bioavailability and efficacy in various applications compared to its non-glucosylated counterparts .
Biological Activity
Fraxiresinol 1-O-glucoside is a lignan glycoside that has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its glucoside moiety attached to the fraxiresinol backbone. The compound's molecular formula is CHO, with a molecular weight of approximately 386.36 g/mol. Its structure allows it to interact with various biological targets, contributing to its diverse pharmacological effects.
1. Antioxidant Activity
This compound exhibits significant antioxidant properties, which are essential in combating oxidative stress linked to various diseases, including cancer and cardiovascular disorders. In vitro studies have shown that this compound can scavenge free radicals effectively, thereby reducing lipid peroxidation and enhancing cellular antioxidant defenses.
Study | Method | Findings |
---|---|---|
DPPH Assay | IC = 25 µg/mL | |
FRAP Assay | Increased ferric reducing power compared to control |
2. Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory pathways. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.
3. Anticancer Activity
This compound has demonstrated potential anticancer effects in several studies. It induces apoptosis in various cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle progression.
Case Studies:
- In a study on gastric adenocarcinoma AGS cells, treatment with this compound resulted in a significant increase in caspase-3 activity, indicating apoptotic induction .
- Another study reported that the compound inhibited proliferation in breast cancer cell lines (MCF-7) with an IC value of approximately 30 µg/mL .
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism: The compound's ability to donate electrons helps neutralize free radicals.
- Anti-inflammatory Mechanism: It inhibits the NF-kB pathway, leading to reduced expression of inflammatory mediators.
- Anticancer Mechanism: Induction of apoptosis via mitochondrial pathways and modulation of signaling pathways involved in cell survival.
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(3R,3aS,6S,6aR)-3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O13/c1-34-16-6-12(4-5-15(16)29)24-14-10-37-25(13-7-17(35-2)20(30)18(8-13)36-3)27(14,11-38-24)40-26-23(33)22(32)21(31)19(9-28)39-26/h4-8,14,19,21-26,28-33H,9-11H2,1-3H3/t14-,19-,21-,22+,23-,24-,25-,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAOREQYVAAYMG-FRKCGNQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3(COC(C3CO2)C4=CC(=C(C=C4)O)OC)OC5C(C(C(C(O5)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@@H]2[C@]3(CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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